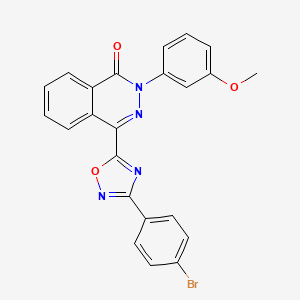

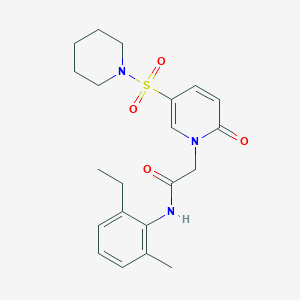

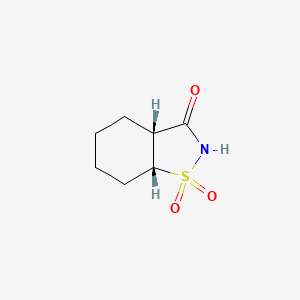

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis of Derivatives : The synthesis of ferrocene derivatives involves processes like ring opening and reactions with carbon dioxide. For example, the synthesis of (η5-C5H4PPh2)Fe(η5-C5H4COOH), a hybrid phosphine ligand, was achieved through a series of reactions including ring opening with phenyllithium, followed by reaction with carbon dioxide and acidification (Podlaha et al., 1996).

Molecular Structure Analysis

- Structural Characterization : Ferrocene-functionalized polymers, characterized using methods like IR, UV/vis, and MS spectroscopy, demonstrate high thermal stability and redox activity. They also exhibit high refractive indices and low optical dispersions in thin film form (Jim et al., 2011).

Chemical Reactions and Properties

- Electrochemical Properties : Ferrocene-containing iron(III) chelators show complex behavior arising from competing redox and complexation processes, indicating potential as chemosensors for iron(III) detection in solutions (Moggia et al., 2006).

Physical and Chemical Properties Analysis

- Physical Properties : A new class of ferrocenyl-substituted 1,2-dihydro-2-oxopyridine-3-carbonitriles has been synthesized, with molecular structures confirmed by IR, 1H, and 13C NMR analyses (Zhang et al., 2013).

- Chemical Properties : The chirality organization in ferrocenes bearing podand dipeptide chains was achieved through intramolecular hydrogen bondings, affecting the molecular structure and properties of ferrocene derivatives (Moriuchi et al., 2001).

- Pharmacological Characterization : PF-04455242, a κ-opioid receptor antagonist with a similar piperidinylsulfonyl structure, showed promising results in treating depression and addiction disorders (Grimwood et al., 2011).

- Synthesis of Similar Compounds : The synthesis of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom (Khalid et al., 2014).

- Antimicrobial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to talented antimicrobial activity (Khalid et al., 2016).

Scientific Research Applications

Molecular Structure and Biological Activity

N-substituted derivatives of acetamide, particularly those bearing the piperidin-1-ylsulfonyl group, have been a focal point in pharmaceutical research due to their diverse biological activities. Compounds with similar structures have been synthesized and evaluated for their biological functions, including antibacterial and anticancer properties.

For instance, a study synthesized various N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and investigated their antibacterial activities against both Gram-negative and Gram-positive bacteria. The results demonstrated moderate to potent antibacterial activities, indicating the potential therapeutic uses of these compounds in combating bacterial infections (Khalid et al., 2016). Similarly, another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and found that these compounds exhibit moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Anticancer Potential

Notably, a study investigated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines and found that certain compounds exhibited significant cytotoxicity and selectivity. These compounds also showed promising anticancer potential, with one compound demonstrating comparable efficacy to standard chemotherapy drugs in terms of inducing cell cycle arrest and apoptosis (Eldeeb et al., 2022).

Neuropharmacological Properties

In the realm of neuropharmacology, derivatives of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide have been evaluated for their potential in treating neurological disorders. A study synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and assessed their anticonvulsant activity. Some of these compounds showed promising results in animal models of epilepsy, indicating their potential therapeutic applications in seizure management (Obniska et al., 2015).

properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-3-17-9-7-8-16(2)21(17)22-19(25)15-23-14-18(10-11-20(23)26)29(27,28)24-12-5-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOWCQAROMWOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)